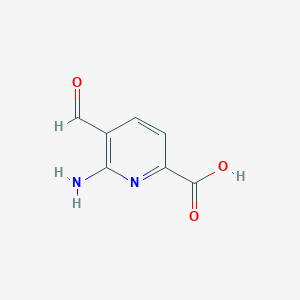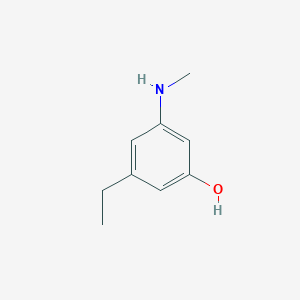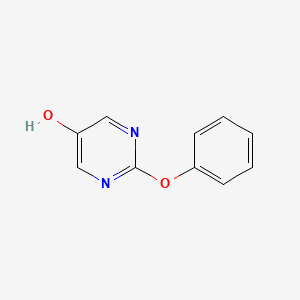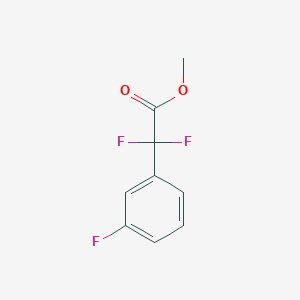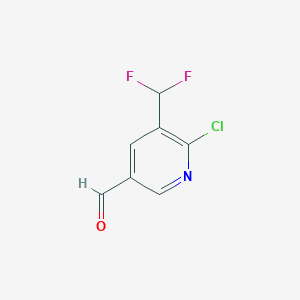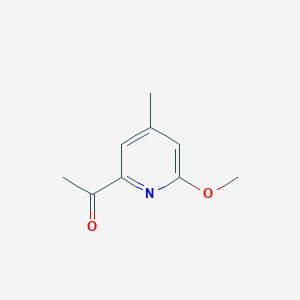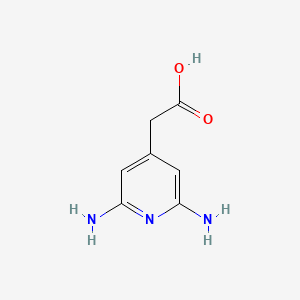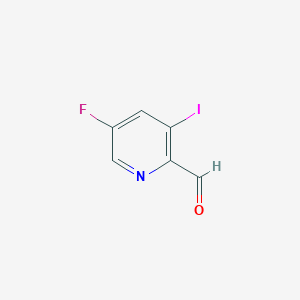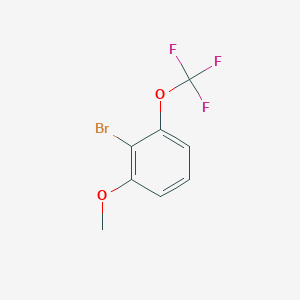
(2E)-4-Bromo-2-butenethioic acid S-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Ethylester-4-bromo-butenethioic acid is an organic compound with the molecular formula C6H11BrO2. It is a derivative of butanoic acid, where the hydrogen atom at the fourth position is replaced by a bromine atom, and the carboxyl group is esterified with ethanol. This compound is known for its applications in organic synthesis and as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethylester-4-bromo-butenethioic acid typically involves the esterification of 4-bromobutanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-bromobutanoic acid+ethanolH2SO4S-Ethylester-4-bromo-butenethioic acid+water
Industrial Production Methods
In an industrial setting, the production of S-Ethylester-4-bromo-butenethioic acid can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
S-Ethylester-4-bromo-butenethioic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-hydroxybutanoic acid derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: 4-hydroxybutanoic acid derivatives.
Reduction: 4-bromo-1-butanol.
Oxidation: 4-bromobutanoic acid.
Scientific Research Applications
S-Ethylester-4-bromo-butenethioic acid is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biological Studies: In the development of enzyme inhibitors and other biologically active compounds.
Material Science: In the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of S-Ethylester-4-bromo-butenethioic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, it may interact with enzymes or other molecular targets, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromobutanoate: Similar in structure but lacks the thioic acid group.
4-Bromobutanoic acid: The parent acid of the ester.
4-Bromo-1-butanol: The reduced form of the ester.
Uniqueness
S-Ethylester-4-bromo-butenethioic acid is unique due to its combination of a bromine atom and an ester group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as substitution, reduction, and oxidation, further enhances its utility in research and industrial applications.
Properties
Molecular Formula |
C6H9BrOS |
|---|---|
Molecular Weight |
209.11 g/mol |
IUPAC Name |
S-ethyl (E)-4-bromobut-2-enethioate |
InChI |
InChI=1S/C6H9BrOS/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+ |
InChI Key |
YSZCKXWOPZNVNY-ONEGZZNKSA-N |
Isomeric SMILES |
CCSC(=O)/C=C/CBr |
Canonical SMILES |
CCSC(=O)C=CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


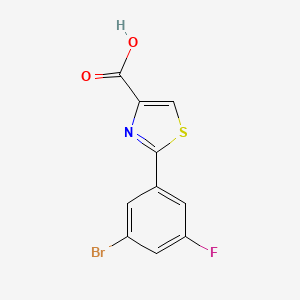
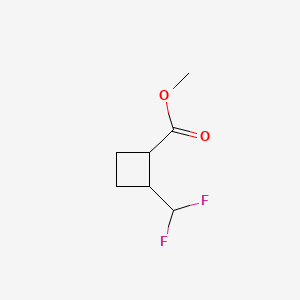
![Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate](/img/structure/B14852398.png)
